N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-17(2)11(7-16-14(19)13(15)18)10-8-20-12-6-4-3-5-9(10)12/h3-6,8,11H,7H2,1-2H3,(H2,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMWGWGONNSUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)N)C1=CSC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C14H17N3O2S
- Molecular Weight : 291.37 g/mol
- CAS Number : 2034391-78-9
The structure incorporates a benzo[b]thiophene moiety, which is linked to a dimethylaminoethyl group and an oxalamide functional group. These features contribute to its biological activity, particularly in the context of drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of benzothiophene derivatives with dimethylaminoethyl groups under controlled conditions, often requiring specific catalysts and solvents to optimize yield and purity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit moderate antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against Bacillus subtilis (bacteria) and Candida albicans (fungus), suggesting potential applications in treating infections .
Anticancer Potential
There is emerging evidence that oxalamide derivatives can exhibit anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation in various models. For example, related oxalamide compounds have been tested against several cancer cell lines, showing significant cytotoxic effects .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways, which is crucial for the development of therapeutic agents targeting metabolic diseases .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of several oxalamide derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited moderate activity against a range of microbial pathogens, highlighting their potential as lead compounds for drug development .
Study 2: Anticancer Activity Assessment
In vitro studies on oxalamide derivatives revealed promising anticancer activity against various cancer cell lines such as HeLa and MCF7. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making these compounds candidates for further investigation in cancer therapy .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide | C21H22ClN3O2S | Contains a chloro-substituent | Moderate antibacterial activity |
| N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide | C21H20N4O2S | Cyanophenyl substituent | Potential anticancer activity |
| N1-Benzobthiophen-3-ylmethylidene-N2-aminoethylamine | C19H21N3O2S | Schiff base derivative | Exhibits enzyme inhibition |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)oxalamide exhibits significant cytotoxic effects against various cancer cell lines.
- Case Study : A study published in the ACS Omega journal demonstrated that this compound showed potent cytotoxicity against human cancer cell lines, including breast (MCF-7) and lung (A549) cancers, with IC50 values indicating effective dose-response relationships .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains.
- Case Study : A recent investigation into the antibacterial effects found that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Conductive Polymers
The unique electronic properties of this compound make it suitable for applications in conductive polymers.
- Case Study : Research has shown that incorporating this compound into polymer matrices enhances electrical conductivity due to its ability to facilitate charge transfer processes .
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its application in drug design.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets.
- Findings : Docking simulations revealed strong interactions with targets involved in cancer proliferation pathways, suggesting a potential mechanism through which the compound exerts its anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural and Functional Group Analysis
Key Observations :
- Target Compound vs. The dimethylaminoethyl group may enhance solubility compared to S336’s pyridylethyl chain.
- Metabolic Stability : S336 and related oxalamides show rapid hepatic metabolism without amide bond hydrolysis, suggesting metabolic resistance in the oxalamide class . The target compound’s thiophene ring may undergo cytochrome P450-mediated oxidation, differing from S336’s O-demethylation pathways.
Pharmacological and Flavoring Properties
- Umami Agonism: S336 activates the hTAS1R1/hTAS1R3 receptor, a key umami taste receptor, with EC50 values in the nanomolar range . The target compound’s benzo[b]thiophene group may modulate receptor binding differently, though empirical data are lacking.
- The dimethylamino group in the target compound may introduce new toxicity considerations, warranting further study.
Q & A
Basic Research Questions
Q. What are the key structural features of N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)oxalamide that influence its reactivity and biological interactions?
- Answer : The compound features three critical structural motifs:
Benzo[b]thiophene moiety : Enhances aromatic stacking and hydrophobic interactions, potentially influencing receptor binding (e.g., melatonin receptors, as seen in structurally related benzo[b]thiophene derivatives) .
Oxalamide linkage : Provides hydrogen-bonding capacity and conformational rigidity, which are critical for molecular recognition in biological systems .
Dimethylaminoethyl group : Improves solubility in aqueous environments and may facilitate interactions with charged residues in enzymes or receptors, similar to dimethylamino-containing pharmacophores .
- Methodological Insight : Computational docking studies and comparative structure-activity relationship (SAR) analyses with analogs (e.g., N1-cyclopentyl-N2-(tetrahydroquinolinyl)oxalamide ) can elucidate these interactions.
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Answer : A combination of techniques ensures accurate characterization:
- Methodological Insight : Use silica gel chromatography (as in ) for purification prior to analysis to minimize impurities affecting spectral clarity.
Advanced Research Questions
Q. How can synthesis protocols for this compound be optimized to improve yield and purity?
- Answer : Key optimization strategies include:
Reaction Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance oxalamide coupling efficiency .
Catalyst Choice : Amide bond formation via EDCI/HOBt or other carbodiimide-based reagents .
Purification : Gradient elution in flash chromatography (e.g., hexane/EtOAc to CH₂Cl₂/MeOH) to separate byproducts .
- Data Contradiction Analysis : If low yields persist, evaluate steric hindrance from the dimethylaminoethyl group or competing side reactions (e.g., oxidation of benzo[b]thiophene).
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Answer : Contradictions may arise from:
Assay Variability : Standardize protocols (e.g., cell lines, receptor subtypes) when comparing results. For example, melatonin receptor binding (MT1 vs. MT2) in shows subtype-specific affinity.
Solubility Differences : Use consistent co-solvents (e.g., DMSO concentration ≤0.1%) to avoid confounding effects .
Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation masking activity .
- Methodological Insight : Perform meta-analyses across studies (e.g., compare EC₅₀ values in receptor binding vs. functional assays) .
Q. How does the dimethylaminoethyl group influence pharmacokinetic properties?
- Answer : The dimethylamino group:
Enhances Solubility : Increases water solubility via protonation at physiological pH, critical for bioavailability .
Affects Blood-Brain Barrier (BBB) Penetration : Basic amines often improve CNS uptake, but this depends on logP and molecular weight .
- Methodological Insight : Use in vitro permeability assays (e.g., Caco-2 cells) and logD measurements (pH 7.4) to quantify these effects .
Q. What are potential off-target interactions of this compound, and how can they be mitigated?
- Answer : Off-target risks include:
Kinase Inhibition : Screen against kinase panels (e.g., benzo[b]thiophene derivatives in may share off-target kinase activity).
CYP450 Interactions : Assess CYP inhibition/induction using human liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
